molecular formula C19H17FN4O2 B5634830 2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine

2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine

Cat. No. B5634830
M. Wt: 352.4 g/mol
InChI Key: HXORTKVTNJCNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine is a complex organic compound. It encompasses several functional groups and is part of a broader class of compounds that have been studied for various applications, including biological activities.

Synthesis Analysis

  • The synthesis of similar compounds typically involves the reaction of specific precursor molecules under controlled conditions. For example, a compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride was characterized using NMR, IR, and Mass spectral studies, and its structure was confirmed by X-ray diffraction (Mamatha S.V et al., 2019).

Molecular Structure Analysis

  • The molecular structure of such compounds is often elucidated through techniques like X-ray diffraction, NMR, and IR spectroscopy. The compound mentioned above belongs to the monoclinic system with specific lattice parameters (Mamatha S.V et al., 2019).

properties

IUPAC Name

[2-(4-fluorophenyl)morpholin-4-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-16-6-4-14(5-7-16)18-11-23(8-9-26-18)19(25)15-2-1-3-17(10-15)24-12-21-22-13-24/h1-7,10,12-13,18H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXORTKVTNJCNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]morpholine

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